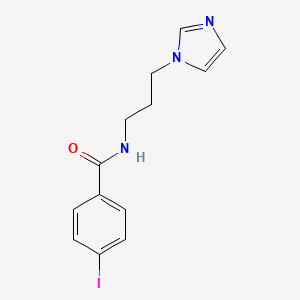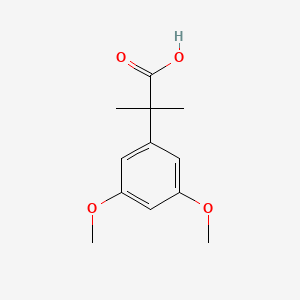
4-(5-Methylthiophen-2-yl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a 5-methylthiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction between 2-aminoethanol and carbon dioxide can form oxazolidin-2-one.
Introduction of the 5-Methylthiophen-2-yl Group: This step often involves the use of thiophene derivatives. A common method is the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(5-Methylthiophen-2-yl)oxazolidin-2-one serves as a versatile intermediate. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of complex molecules.
Biology
The compound’s structure suggests potential biological activity. It can be explored for its antimicrobial properties, similar to other oxazolidinone derivatives known for inhibiting bacterial protein synthesis.
Medicine
Research into this compound may reveal applications in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(5-Methylthiophen-2-yl)oxazolidin-2-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness
4-(5-Methylthiophen-2-yl)oxazolidin-2-one is unique due to the presence of the 5-methylthiophen-2-yl group, which can impart distinct electronic and steric properties. This modification can influence the compound’s reactivity and interaction with biological targets, potentially leading to novel applications.
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO2S/c1-5-2-3-7(12-5)6-4-11-8(10)9-6/h2-3,6H,4H2,1H3,(H,9,10) |
Clave InChI |
MLZHWDGHCGAPBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)

![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)



![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)



![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

